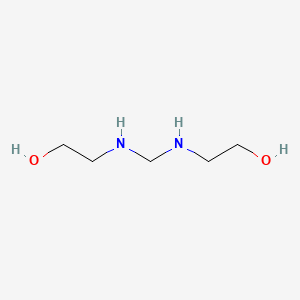
1H-Imidazole, 2,4-bis(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole, 2,4-bis(1-methylethyl)- is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazoles are known for their versatility and are used in various applications, including pharmaceuticals, agrochemicals, and materials science. The specific compound 1H-Imidazole, 2,4-bis(1-methylethyl)- is characterized by the presence of two isopropyl groups at the 2 and 4 positions of the imidazole ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 2,4-bis(1-methylethyl)- can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the use of 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions to produce 1,2,4-trisubstituted imidazoles .
Industrial Production Methods: Industrial production of imidazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The choice of catalysts, solvents, and reaction temperatures are critical factors in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole, 2,4-bis(1-methylethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can lead to the formation of imidazolines.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms of the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can produce various alkylated or acylated imidazole derivatives.
Scientific Research Applications
1H-Imidazole, 2,4-bis(1-methylethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Imidazole derivatives are studied for their potential as enzyme inhibitors and antimicrobial agents.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Imidazole derivatives are used in the production of polymers, dyes, and other functional materials.
Mechanism of Action
The mechanism of action of 1H-Imidazole, 2,4-bis(1-methylethyl)- involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to metal ions and enzymes, thereby influencing their activity. In biological systems, it can inhibit specific enzymes by binding to their active sites, leading to a decrease in their catalytic activity .
Comparison with Similar Compounds
1H-Imidazole, 2-ethyl-4-methyl-: This compound has an ethyl group at the 2 position and a methyl group at the 4 position.
1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-: This derivative has a phenylmethyl group at the 2 position and is partially hydrogenated.
Uniqueness: 1H-Imidazole, 2,4-bis(1-methylethyl)- is unique due to the presence of two isopropyl groups, which can influence its steric and electronic properties. This can affect its reactivity and interactions with other molecules, making it distinct from other imidazole derivatives.
Conclusion
1H-Imidazole, 2,4-bis(1-methylethyl)- is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and functional materials. Ongoing research continues to explore its applications and mechanisms of action, highlighting its importance in modern chemistry and biology.
Properties
CAS No. |
37455-61-1 |
|---|---|
Molecular Formula |
C9H16N2 |
Molecular Weight |
152.24 g/mol |
IUPAC Name |
2,5-di(propan-2-yl)-1H-imidazole |
InChI |
InChI=1S/C9H16N2/c1-6(2)8-5-10-9(11-8)7(3)4/h5-7H,1-4H3,(H,10,11) |
InChI Key |
XIODJABKYXBISG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CN=C(N1)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[2-Chloro-2-(4-methoxyphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14673605.png)
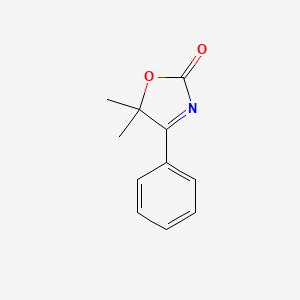
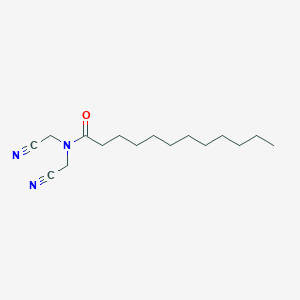
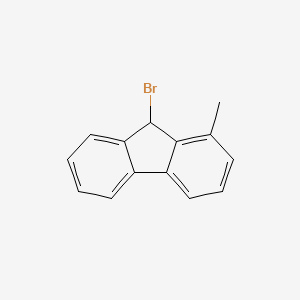



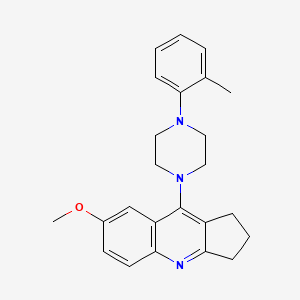
![4-methyl-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline](/img/structure/B14673651.png)
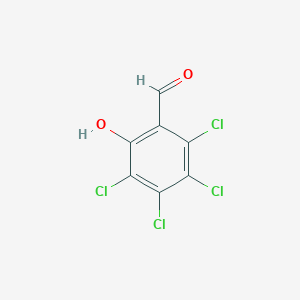

![6-Amino-10-bromonaphtho[2,3-c]acridine-5,8,14(13H)-trione](/img/structure/B14673669.png)
